3-phenethyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione
Description
Properties
IUPAC Name |
2-phenyl-3-(2-phenylethyl)chromeno[2,3-d]pyrimidine-4,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2O3/c28-22-19-13-7-8-14-20(19)30-24-21(22)25(29)27(16-15-17-9-3-1-4-10-17)23(26-24)18-11-5-2-6-12-18/h1-14H,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NORABKCSBBZNNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=NC3=C(C2=O)C(=O)C4=CC=CC=C4O3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-phenethyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione involves several steps. One common method includes the reaction of 2-amino-4H-1-chromene-3-carbonitrile with phenyl isothiocyanate under microwave dielectric heating . Another method involves the reaction of 2-amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles with aliphatic carboxylic acids in the presence of phosphorus oxychloride (POCl3) . These reactions typically proceed through a heterocyclocondensation process or a tandem intra-molecular Pinner–Dimroth rearrangement .
Chemical Reactions Analysis
3-phenethyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phenyl isothiocyanate, aliphatic carboxylic acids, and POCl3 . The major products formed from these reactions are typically chromeno[2,3-d]pyrimidine analogs .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-phenethyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting key enzymes and signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with dihydrofolate reductase (DHFR) and other enzymes involved in DNA synthesis .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The substituents at positions 2 and 3 significantly impact molecular weight, polarity, and bioactivity. Key comparisons include:
*Note: Molecular formula and weight for the target compound are inferred from its name and structural analogs.
Core Heterocyclic Modifications
Replacement of the chromeno oxygen atom with sulfur (e.g., in thieno[2,3-d]pyrimidine derivatives) alters electronic properties:
- Sulfur vs. Oxygen: Thieno analogs (e.g., ) exhibit stronger interactions with metal ions in enzymes like tyrosinase due to sulfur’s polarizability, whereas chromeno derivatives may favor hydrogen bonding .
- Pyrano Modifications: Pyrano-thieno derivatives () show antiamyloid activity linked to bulky substituents (e.g., di-tert-butyl groups), suggesting steric effects are critical for β-amyloid inhibition .
Research Findings and Pharmacological Implications
Anti-Tumor Activity: Triazine-fused chromeno-pyrimidines () show moderate cytotoxicity (e.g., IC50 ~20 μM) against breast cancer cell lines, though the target compound’s activity remains unexplored .
Antiamyloid Potential: Thieno-pyrimidines with hydroxymethoxyphenyl substituents (e.g., 4e) inhibit β-amyloid aggregation by 60–70% after 9 days, comparable to reference drug GV-971 .
Enzyme Inhibition: Hydroxy-substituted thieno-pyrimidines (e.g., 4g) exhibit anti-tyrosinase activity via metal-ligand interactions, a mechanism less likely in oxygen-containing chromeno derivatives .
Q & A
Q. What are the common synthetic routes for 3-phenethyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione?
The compound is typically synthesized via cyclocondensation reactions. For example, heterocyclization of azomethine derivatives (e.g., 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide) in glacial acetic acid with dimethyl sulfoxide (DMSO) yields pyrimidine derivatives . Alternative methods include tandem intramolecular Pinner/Dimroth rearrangements using aliphatic carboxylic acids and POCl₃ as catalysts . Key steps involve reflux conditions, solvent optimization (e.g., ethanol or dioxane), and purification via crystallization.
Q. How is structural characterization performed for this compound?
Nuclear Magnetic Resonance (¹H/¹³C NMR) and Infrared (IR) spectroscopy are standard for confirming the core structure and substituents. For example, carbonyl stretches (~1660–1715 cm⁻¹ in IR) and aromatic proton signals (δ 6.5–8.5 ppm in ¹H NMR) are critical markers . X-ray crystallography may resolve tautomeric forms or stereochemistry, as seen in related pyrimidine derivatives .
Q. What in vitro assays are used to evaluate biological activity?
- Enzyme inhibition : Spectrophotometric assays (e.g., tyrosinase inhibition using L-DOPA as a substrate) .
- Anticancer activity : Cell viability assays (e.g., MTT) against HepG2, MCF-7, or HCT-116 cell lines .
- Antimicrobial activity : Broth microdilution for MIC determination .
Advanced Research Questions
Q. How can synthesis yields be optimized for complex derivatives?
- Catalyst selection : Brønsted-acidic ionic liquids improve reaction efficiency (e.g., 87–94% yields in pyrido[2,3-d]pyrimidine synthesis) .
- Solvent systems : Glacial acetic acid/DMSO mixtures enhance cyclization .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from hours to minutes) while maintaining high purity .
Q. What computational methods predict the compound’s biological activity?
Molecular docking (e.g., AutoDock 4.0) with target proteins (e.g., tyrosinase PDB:2Y9X) identifies binding modes. Hydroxy and methoxy substituents enhance interactions via metal-ligand coordination or hydrogen bonding . Validation requires correlating docking scores (binding energies) with in vitro IC₅₀ values .
Q. How to address contradictions in structure-activity relationship (SAR) data?
Discrepancies (e.g., hydroxy groups vs. methoxy groups for tyrosinase inhibition) are resolved by:
- Dose-response studies : Testing multiple concentrations to confirm potency trends .
- Cellular permeability assays : Assessing whether substituents affect bioavailability .
- Molecular dynamics simulations : Evaluating binding stability over time .
Q. What strategies improve selectivity for therapeutic targets?
- Substituent engineering : Introducing bulky groups (e.g., 4-chlorophenyl) reduces off-target interactions .
- Isoform-specific design : Targeting unique residues in enzymes (e.g., IMPDH2 in cancer vs. IMPDH1) .
- Prodrug approaches : Masking polar groups to enhance tissue specificity .
Q. How to resolve analytical challenges in tautomer identification?
- Variable-temperature NMR : Detects equilibrium shifts between keto-enol forms .
- X-ray crystallography : Provides definitive proof of dominant tautomers .
- Mass spectrometry (HRMS) : Confirms molecular ion stability under different pH conditions .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
